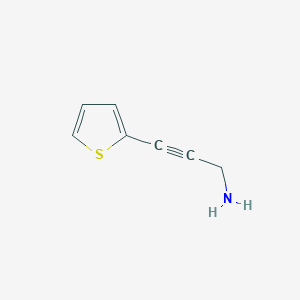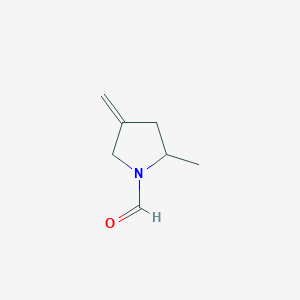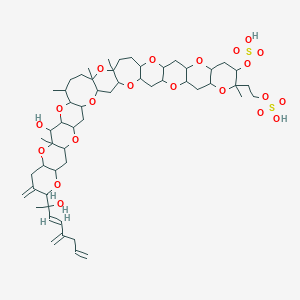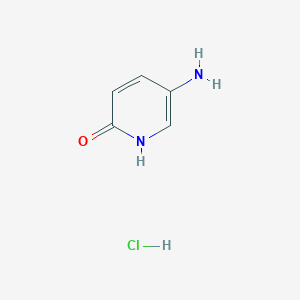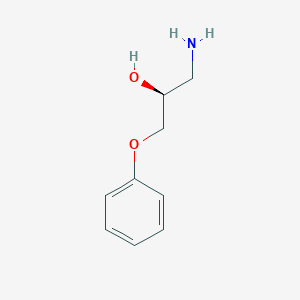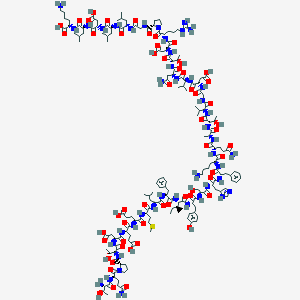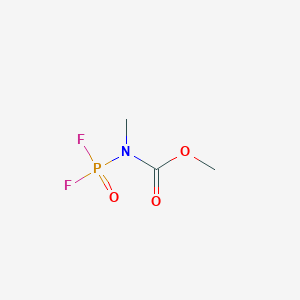
Methyl N-difluorophosphoryl-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-difluorophosphoryl-N-methylcarbamate (DFP) is a chemical compound that has been extensively used in scientific research as a potent inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine (ACh). DFP has been used to study the mechanism of action of AChE and its inhibition, as well as the biochemical and physiological effects of AChE inhibition.
Wirkmechanismus
Methyl N-difluorophosphoryl-N-methylcarbamate inhibits AChE by forming a covalent bond with the active site of the enzyme. This prevents ACh from being broken down, leading to an accumulation of the neurotransmitter in the synaptic cleft. This can lead to overstimulation of the nervous system, which can cause a variety of physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Methyl N-difluorophosphoryl-N-methylcarbamate depend on the dose and route of administration. In general, Methyl N-difluorophosphoryl-N-methylcarbamate can cause a variety of symptoms, including muscle twitching, convulsions, respiratory distress, and death. It can also affect cognitive function, memory, and learning.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-difluorophosphoryl-N-methylcarbamate has several advantages as a research tool. It is a potent and selective inhibitor of AChE, which makes it useful for studying the role of ACh in the nervous system. It is also relatively easy to synthesize and has a long shelf life. However, Methyl N-difluorophosphoryl-N-methylcarbamate is highly toxic and must be handled with care. It can also have non-specific effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving Methyl N-difluorophosphoryl-N-methylcarbamate. One area of interest is the development of new AChE inhibitors that are more selective and less toxic than Methyl N-difluorophosphoryl-N-methylcarbamate. Another area of interest is the study of the long-term effects of AChE inhibition on cognitive function and behavior. Finally, there is a need for more research on the biochemical and physiological effects of Methyl N-difluorophosphoryl-N-methylcarbamate, particularly at low doses, to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, Methyl N-difluorophosphoryl-N-methylcarbamate is a potent inhibitor of AChE that has been extensively used in scientific research. It is synthesized by reacting methylamine with difluorophosphoryl chloride and has a variety of biochemical and physiological effects. While it has several advantages as a research tool, it is highly toxic and must be handled with care. There are several future directions for research involving Methyl N-difluorophosphoryl-N-methylcarbamate, including the development of new AChE inhibitors and the study of its long-term effects on cognitive function and behavior.
Synthesemethoden
Methyl N-difluorophosphoryl-N-methylcarbamate can be synthesized by reacting methylamine with difluorophosphoryl chloride. The reaction produces methyl N-difluorophosphorylformamide, which can be further reacted with methyl isocyanate to produce Methyl N-difluorophosphoryl-N-methylcarbamate. The overall synthesis of Methyl N-difluorophosphoryl-N-methylcarbamate is shown below:
(CH3NH2) + (POF2Cl) → (CH3NHPF2) + HCl
(CH3NHPF2) + (CH3NCO) → (CH3NHPF2CO) + HCl
Methyl N-difluorophosphoryl-N-methylcarbamate is a colorless liquid with a boiling point of 143-144°C and a density of 1.34 g/mL. It is highly toxic and can be absorbed through the skin, so proper safety precautions must be taken when handling it.
Wissenschaftliche Forschungsanwendungen
Methyl N-difluorophosphoryl-N-methylcarbamate has been widely used in scientific research as a potent inhibitor of AChE. AChE is an enzyme that breaks down the neurotransmitter ACh, which is involved in many important physiological processes, including muscle contraction, heart rate, and cognitive function. Inhibition of AChE by Methyl N-difluorophosphoryl-N-methylcarbamate can lead to an increase in ACh levels, which can have a variety of effects on the nervous system.
Eigenschaften
CAS-Nummer |
123145-94-8 |
|---|---|
Produktname |
Methyl N-difluorophosphoryl-N-methylcarbamate |
Molekularformel |
C3H6F2NO3P |
Molekulargewicht |
173.06 g/mol |
IUPAC-Name |
methyl N-difluorophosphoryl-N-methylcarbamate |
InChI |
InChI=1S/C3H6F2NO3P/c1-6(3(7)9-2)10(4,5)8/h1-2H3 |
InChI-Schlüssel |
IOEGYMRYVLOGPT-UHFFFAOYSA-N |
SMILES |
CN(C(=O)OC)P(=O)(F)F |
Kanonische SMILES |
CN(C(=O)OC)P(=O)(F)F |
Synonyme |
Carbamic acid, (difluorophosphinyl)methyl-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



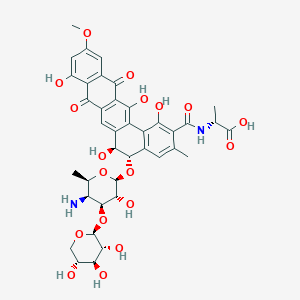
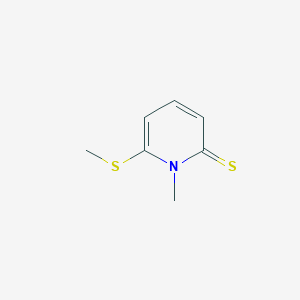
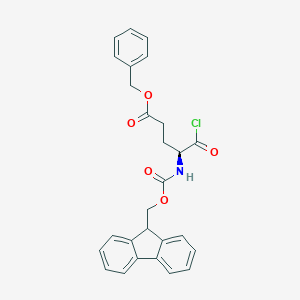
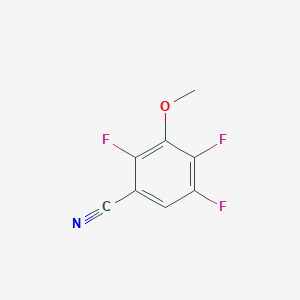
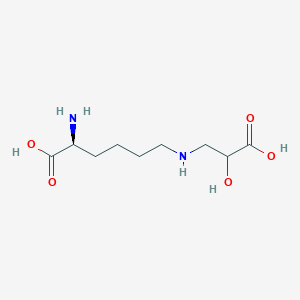
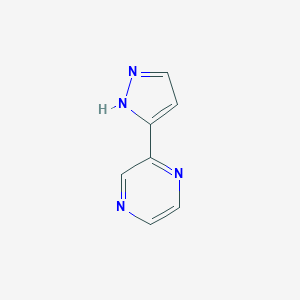
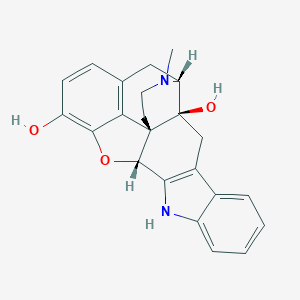
![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)
